molecular formula C44H38BrP2+ B1333389 (1,4-Phenylenebis(methylene))bis(triphenylphosphonium) bromide CAS No. 40817-03-6

(1,4-Phenylenebis(methylene))bis(triphenylphosphonium) bromide

Cat. No.: B1333389
CAS No.: 40817-03-6
M. Wt: 708.6 g/mol
InChI Key: IDIWIMNOYFPJNJ-UHFFFAOYSA-M
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Description

(1,4-Phenylenebis(methylene))bis(triphenylphosphonium) bromide is a useful research compound. Its molecular formula is C44H38BrP2+ and its molecular weight is 708.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

40817-03-6

Molecular Formula

C44H38BrP2+

Molecular Weight

708.6 g/mol

IUPAC Name

triphenyl-[[4-(triphenylphosphaniumylmethyl)phenyl]methyl]phosphanium;bromide

InChI

InChI=1S/C44H38P2.BrH/c1-7-19-39(20-8-1)45(40-21-9-2-10-22-40,41-23-11-3-12-24-41)35-37-31-33-38(34-32-37)36-46(42-25-13-4-14-26-42,43-27-15-5-16-28-43)44-29-17-6-18-30-44;/h1-34H,35-36H2;1H/q+2;/p-1

InChI Key

IDIWIMNOYFPJNJ-UHFFFAOYSA-M

SMILES

C1=CC=C(C=C1)[P+](CC2=CC=C(C=C2)C[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7.[Br-].[Br-]

Canonical SMILES

C1=CC=C(C=C1)[P+](CC2=CC=C(C=C2)C[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7.[Br-]

40817-03-6

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is (1,4-Phenylenebis(methylene))bis(triphenylphosphonium) bromide utilized in polymer synthesis?

A1: this compound serves as a crucial reagent in Wittig reactions, specifically for creating polymers with alternating aromatic and vinylene units. [] This compound reacts with dialdehydes, like thiophene-2,5-dicarbaldehyde or benzo[c]thiophene-1,3-dicarbaldehyde, to form polymers like poly(2,5-thiophenediylvinylene)s or poly(1,3-benzo[c]thiophenediylvinylene-alt-2,5-bis(dodecyloxy)-1,4-phenylenevinylene)s. [] These polymers are of significant interest due to their potential applications in organic electronics and photonics.

Q2: What is the impact of incorporating fluorine atoms into distyrylbenzene chromophores synthesized using this compound derivatives?

A2: While this compound itself isn't directly used in the synthesis of fluorinated distyrylbenzene chromophores, related derivatives like p-xylylenebis(triphenylphosphonium bromide) play a key role. [] Research demonstrates that incorporating fluorine atoms into distyrylbenzene structures significantly influences their molecular properties and how they arrange themselves in solid form. [] This control over molecular arrangement and properties is crucial for optimizing the performance of these materials in various applications, including organic electronics.

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